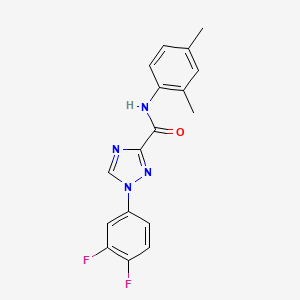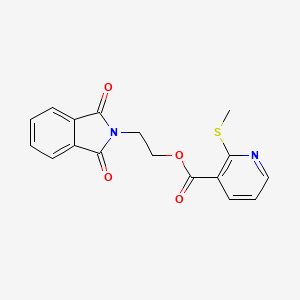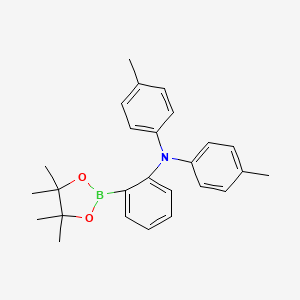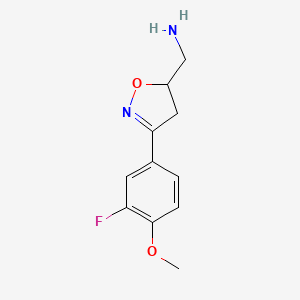
(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Fluoro and Methoxy Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the fluoro substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or acid.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It can serve as a model compound for studying various organic reactions.
Biology and Medicine
Pharmacological Research: The compound may exhibit biological activity, making it a candidate for drug development.
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-(3-Fluorophenyl)-4,5-dihydroisoxazol-5-yl)methanamine: Lacks the methoxy group.
(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine: Lacks the fluoro group.
(3-Phenyl-4,5-dihydroisoxazol-5-yl)methanamine: Lacks both the fluoro and methoxy groups.
Propiedades
Fórmula molecular |
C11H13FN2O2 |
|---|---|
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13FN2O2/c1-15-11-3-2-7(4-9(11)12)10-5-8(6-13)16-14-10/h2-4,8H,5-6,13H2,1H3 |
Clave InChI |
GYNFZWWYGMMAQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC(C2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
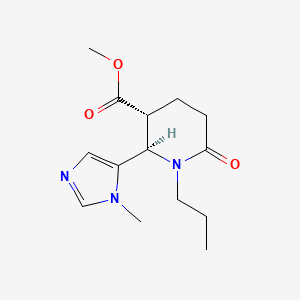
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
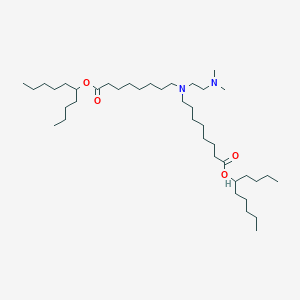
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
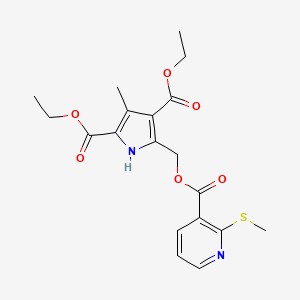

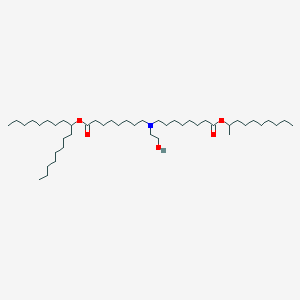
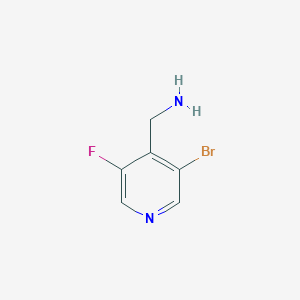
![4-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358884.png)
